3-Chloro-2-methoxy-4-(methoxymethyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry
The pyridine ring, an aromatic heterocycle isosteric to benzene, is a ubiquitous structural motif in a vast array of chemical compounds. rsc.org Its presence is fundamental to numerous natural products, including vitamins like niacin and pyridoxine, as well as a wide range of alkaloids. researchgate.net In the realm of synthetic chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. rsc.org This has led to its incorporation into more than 7,000 existing drug molecules. rsc.org
The utility of the pyridine nucleus stems from several key properties. The nitrogen atom imparts basicity, influences the electronic distribution within the ring, and provides a handle for further functionalization. researchgate.net This electronic arrangement makes the pyridine ring relatively electron-deficient compared to benzene, influencing its reactivity towards both electrophilic and nucleophilic reagents. researchgate.net Consequently, pyridine derivatives are integral to the synthesis of not only pharmaceuticals but also agrochemicals, where they contribute to the development of potent and selective herbicides, insecticides, and fungicides. researchgate.net The versatility of the pyridine core allows chemists to fine-tune molecular properties such as solubility, polarity, and bioavailability, making it an indispensable tool in modern drug discovery and crop protection. rsc.orgresearchgate.net
Overview of Halogenated and Alkoxylated Pyridines in Chemical Synthesis
The strategic placement of halogen and alkoxy substituents onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines, particularly those containing chlorine or bromine, are crucial intermediates in cross-coupling reactions. The carbon-halogen bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through powerful catalytic methods like Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the modular construction of complex molecular architectures from simpler, readily available precursors.
Alkoxylated pyridines, featuring an alkoxy (-OR) group, also play a significant role in modifying the electronic properties and reactivity of the pyridine scaffold. The oxygen atom's lone pairs can donate electron density into the ring, influencing the regioselectivity of subsequent reactions. Furthermore, alkoxy groups can be introduced via nucleophilic aromatic substitution (SNAr) reactions, where a leaving group (often a halogen) is displaced by an alkoxide. This interplay between halogen and alkoxy groups provides chemists with a robust toolkit for creating highly functionalized pyridine derivatives tailored for specific applications. rasayanjournal.co.in
Contextualization of 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine within Pyridine Research
Within the diverse landscape of substituted pyridines lies this compound. This compound is a highly functionalized heterocycle that serves as a valuable intermediate in multi-step organic synthesis. chemimpex.combldpharm.com Its structure incorporates the key features discussed previously: a halogen (chloro), an alkoxy group (methoxy), and an additional ether linkage in the methoxymethyl side chain.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 2404733-76-0 |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| SMILES Code | COCC1=C(Cl)C(OC)=NC=C1 |
Data sourced from BLDpharm. bldpharm.com
The specific arrangement of substituents on the pyridine ring—a chlorine atom at C3, a methoxy (B1213986) group at C2, and a methoxymethyl group at C4—creates a unique pattern of reactivity. The methoxy group at the 2-position and the chlorine at the 3-position activate the ring for specific transformations. The methoxymethyl group at the 4-position offers another potential site for chemical modification or can be a crucial part of the final target molecule's structure.
While detailed academic studies focusing exclusively on this compound are not abundant, its importance can be inferred from its role as a building block. The synthesis of such polysubstituted pyridines typically involves a sequence of carefully controlled reactions. A plausible synthetic strategy, based on established methods for analogous compounds, might involve the construction of a substituted pyridine N-oxide, followed by chlorination and subsequent introduction of the methoxy and methoxymethyl groups. For instance, processes for similar structures, like 4-chloro-3-methoxy-2-methylpyridine, often start from pyranone derivatives which are converted to the pyridine core through reaction with reagents like phosphorus oxychloride. scispace.comgoogle.com Modifications to the side chains are then carried out in subsequent steps. rasayanjournal.co.in This compound is thus a testament to the sophisticated strategies developed for pyridine functionalization, providing a ready-made, complex scaffold for the efficient synthesis of advanced chemical entities. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methoxy-4-(methoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-5-6-3-4-10-8(12-2)7(6)9/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLGEBHVLODAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 2 Methoxy 4 Methoxymethyl Pyridine
Strategic Disconnections and Retrosynthetic Analysis
A logical retrosynthetic analysis of 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine suggests several possible disconnections to identify potential starting materials and key intermediates. The most straightforward approach involves disconnecting the substituents from the pyridine (B92270) core.
The primary disconnection is the carbon-chlorine bond at the 3-position. This points to a late-stage regioselective chlorination of a precursor molecule, 2-methoxy-4-(methoxymethyl)pyridine (1) . This precursor already contains the methoxy (B1213986) and methoxymethyl groups in the desired positions.
Further disconnection of the methoxymethyl group at the 4-position of intermediate 1 suggests its formation from a simpler 2-methoxypyridine (B126380) derivative, such as 2-methoxy-4-methylpyridine (2) , which could undergo functionalization of the methyl group. Alternatively, the methoxymethyl group could be introduced onto a pyridine ring bearing a suitable leaving group at the 4-position.
Finally, disconnection of the methoxy group at the 2-position from intermediate 1 or 2 leads back to a 2-halopyridine, such as 2-chloro-4-(methoxymethyl)pyridine (3) or 2-chloro-4-methylpyridine (4) , which can be converted to the corresponding 2-methoxy derivative.
This analysis highlights several potential synthetic pathways, with the route proceeding via the chlorination of 2-methoxy-4-(methoxymethyl)pyridine (1) appearing as a highly plausible strategy.
Precursor Identification and Design
Based on the retrosynthetic analysis, the identification and synthesis of key precursors are crucial for the successful construction of the target molecule.
The synthesis of appropriately substituted pyridine precursors is the cornerstone of this methodology. A key intermediate is 2-methoxy-4-(methoxymethyl)pyridine (1) . One common method for the synthesis of similar compounds involves the reaction of a 2-methoxypyridine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 4-position.
Another potential precursor, 2-chloro-4-methylpyridine (4) , can be synthesized from 2-amino-4-picoline through a diazotization reaction followed by treatment with a chloride source. The methyl group of this precursor would then require further functionalization to the methoxymethyl group.
The synthesis of picolinic acid derivatives also offers a route to functionalized pyridines. For instance, a suitably protected 4-(hydroxymethyl)picolinic acid could be envisioned as a starting material, which after esterification, methoxymethylation, and other functional group interconversions, could lead to the desired pyridine core.
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Chloro-3-hydroxypyridine | Iodomethane, K2CO3, DMF | 2-Chloro-3-methoxypyridine | 90% | chemicalbook.com |
Similarly, 2-chloro-4-methoxypyridine can be obtained from the reaction of 2-chloro-4-nitropyridine with sodium methoxide. These building blocks, while not direct precursors to the target molecule, demonstrate established methods for introducing the chloro and methoxy functionalities onto a pyridine ring.
Direct Synthesis Approaches
Direct synthesis approaches focus on the introduction of the chloro and methoxy groups onto a pre-functionalized pyridine ring.
The final and most critical step in the proposed main synthetic route is the regioselective chlorination of 2-methoxy-4-(methoxymethyl)pyridine (1) at the 3-position. The directing effects of the existing substituents play a crucial role in determining the position of chlorination. The 2-methoxy group is an activating, ortho-para director, while the 4-methoxymethyl group is a weakly activating, ortho-para director. Therefore, electrophilic substitution is directed towards positions 3 and 5. Achieving high regioselectivity for the 3-position would require careful selection of the chlorinating agent and reaction conditions. Common chlorinating agents used for such transformations include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2).
A patent for the synthesis of a structurally related compound, 4-chloro-3-methoxy-2-methylpyridine, utilizes phosphorus oxychloride (POCl3) for the chlorination of a 3-methoxy-2-methyl-4-pyranone precursor. scispace.comgoogle.com This highlights an alternative strategy where the pyridine ring is formed from an acyclic or non-aromatic precursor, with chlorination occurring during the ring formation or subsequent transformation.
The introduction of the methoxy group at the 2-position of the pyridine ring is a well-established transformation. A common method involves the nucleophilic substitution of a chlorine atom from a 2-chloropyridine (B119429) derivative with a methoxide source, such as sodium methoxide in methanol. researchgate.net This reaction is typically efficient and provides a straightforward route to 2-methoxypyridine derivatives.
For instance, the synthesis of 2-methoxypyridine itself can be achieved by reacting 2-chloropyridine with sodium methoxide in refluxing methanol. researchgate.net This general principle can be applied to more complex substrates, such as 2-chloro-4-(methoxymethyl)pyridine (3) , to yield the key precursor 2-methoxy-4-(methoxymethyl)pyridine (1) .
| Starting Material | Reagents | Product | Reference |
| 2-Chloropyridine | Sodium Methoxide, Methanol | 2-Methoxypyridine | researchgate.net |
Formation and Manipulation of the Methoxymethyl Side Chain
The introduction and modification of the methoxymethyl group at the C4 position of the pyridine ring is a critical step in the synthesis of this compound. The reactivity of the pyridine ring, influenced by the existing chloro and methoxy substituents, dictates the viable synthetic strategies.
One plausible approach involves the functionalization of a pre-formed pyridine core. For instance, a 4-methylpyridine derivative could serve as a precursor. The benzylic protons of the methyl group exhibit enhanced acidity due to the electron-withdrawing nature of the pyridine ring, facilitating deprotonation with a suitable base to form a nucleophilic intermediate. This intermediate can then undergo reaction with an electrophilic source of the "CH₂OCH₃" group.
Alternatively, a C4-halomethylpyridine derivative could be subjected to nucleophilic substitution with sodium methoxide. The success of this reaction would depend on the relative reactivity of the halomethyl group versus potential competing reactions at other sites on the pyridine ring.
Another strategy involves the manipulation of a C4-hydroxymethyl group. This precursor could be obtained through various methods, including the reduction of a C4-formyl or C4-carboxy pyridine derivative. The subsequent O-methylation of the hydroxymethyl group would yield the desired methoxymethyl side chain. This step is typically achieved using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Optimization of Reaction Parameters
The efficiency and selectivity of the synthesis of this compound are critically dependent on the careful optimization of reaction parameters.
The synthesis of functionalized pyridines often benefits from the use of catalytic systems, particularly those involving transition metals. For instance, cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. While direct C-H functionalization of pyridine is challenging due to the electron-deficient nature of the ring, metal-catalyzed approaches can facilitate such transformations. nih.gov
In the context of synthesizing the target molecule, catalysts could be employed in various stages. For example, if a precursor requires the introduction of the methoxy group via a nucleophilic aromatic substitution, a copper or palladium catalyst could enhance the reaction rate and yield. Similarly, the formation of the pyridine ring itself can be catalyzed by various metals, influencing the regioselectivity of the cyclization. acsgcipr.org The choice of ligand is also crucial, as it can be tuned to control the reactivity and selectivity of the metal center. acs.org
Table 1: Potential Catalytic Systems for Pyridine Derivative Synthesis
| Catalyst Type | Potential Application in Synthesis | Key Advantages |
| Palladium-based | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing substituents. | High efficiency, broad functional group tolerance. |
| Copper-based | Nucleophilic aromatic substitution (e.g., methoxylation). | Cost-effective, good for heteroatom coupling. |
| Nickel-based | Reductive coupling reactions. organic-chemistry.org | Can couple a wide range of electrophiles. |
| Rhodium-based | C-H activation and functionalization. acs.org | Direct functionalization of the pyridine ring. |
This table presents potential catalytic systems based on general pyridine synthesis literature; specific evaluation for the target compound would be required.
The choice of solvent can significantly impact the rate and outcome of chemical reactions. In pyridine synthesis, both protic and aprotic solvents are employed, and their effects on reaction kinetics are a subject of detailed study. For instance, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation and leaving the nucleophile more reactive. In contrast, protic solvents like ethanol or water can participate in hydrogen bonding, which may stabilize transition states or intermediates.
The kinetics of pyridine formation and functionalization are often complex, involving multiple steps. Understanding the rate-determining step is crucial for optimizing the reaction conditions. For example, in multi-component reactions leading to pyridine formation, the initial condensation or the final cyclization/aromatization could be rate-limiting. Kinetic studies, often involving techniques like in-situ IR or NMR spectroscopy, can provide valuable insights into the reaction mechanism and help in identifying the optimal solvent and reaction time. The use of natural deep eutectic solvents (NaDES) has also been explored for the extraction and separation of pyridine derivatives, highlighting the role of solvent choice in downstream processing. mdpi.com
Temperature and pressure are fundamental parameters that control the thermodynamics and kinetics of a reaction. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts, thus decreasing selectivity. Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial. For many pyridine syntheses, temperatures ranging from room temperature to reflux conditions are employed. wikipedia.org In some cases, particularly for gas-phase reactions or reactions involving volatile components, pressure can be a critical parameter to control. High-pressure conditions can be used to increase the concentration of gaseous reactants or to favor reactions with a negative activation volume. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool, where rapid heating can significantly reduce reaction times and often improve yields. nih.gov
Table 2: General Optimization Strategies for Pyridine Synthesis
| Parameter | Optimization Goal | General Approach |
| Temperature | Balance reaction rate and selectivity. | Screen a range of temperatures to find the optimal point. Utilize techniques like microwave heating for rapid optimization. nih.gov |
| Pressure | Control reactions with gaseous components or influence reaction volume changes. | Employ sealed reaction vessels or high-pressure reactors for specific transformations. researchgate.net |
| Concentration | Maximize reaction rate and minimize side reactions. | Vary the concentration of reactants and catalysts to determine the optimal conditions. |
This table outlines general strategies; specific optimization for the target compound would require experimental investigation.
Novel Synthetic Protocols
The development of sustainable and environmentally friendly synthetic methods is a key focus of modern chemistry. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are being increasingly applied to the synthesis of pyridine derivatives. ijarsct.co.inresearchgate.net
Several green chemistry approaches can be envisioned for the synthesis of this compound. One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps, minimize waste, and save time and resources. nih.gov For instance, a one-pot reaction that assembles the pyridine ring with the desired substituents in a single step would be highly atom-economical.
Solvent-free reactions, or the use of green solvents like water or ionic liquids, can significantly reduce the environmental impact of a synthesis. wikipedia.org Mechanochemistry, where mechanical force is used to drive reactions, is another emerging solvent-free technique. ijarsct.co.in
The concept of atom economy is central to green chemistry. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions.
Furthermore, the development of recyclable catalysts can contribute to a greener process. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly advantageous. researchgate.net The use of microwave irradiation can also be considered a green technique as it often leads to shorter reaction times and reduced energy consumption. nih.gov A patent for a related compound, 4-chloro-3-methoxy-2-methyl-4-pyridine, describes a process that aims to reduce acidic wastewater, aligning with green chemistry principles. scispace.com
Continuous Flow Synthesis Approaches
While specific, end-to-end continuous flow syntheses for this compound are not extensively documented in publicly available literature, the principles of flow chemistry offer significant potential for its production. The synthesis of structurally similar and complex pyridine derivatives has been successfully demonstrated using microreactors and other continuous flow setups, highlighting a viable pathway for developing a more efficient, safer, and scalable process for the target compound.
Continuous flow chemistry, characterized by the pumping of reagents through tubes or channels, offers superior control over reaction parameters such as temperature, pressure, and mixing when compared to traditional batch processing. This enhanced control can lead to higher yields, improved purity, and shorter reaction times. For the synthesis of a multi-substituted pyridine like this compound, a flow approach could involve a sequence of "telescoped" reactions, where the output from one reactor flows directly into the next, minimizing manual handling and purification of intermediates.
Potential Key Reactions in Flow
The synthesis of this compound involves several key chemical transformations, including chlorination, methoxylation, and side-chain functionalization. Research on analogous systems has shown that such reactions can be effectively translated to continuous flow formats.
Chlorination: The introduction of a chlorine atom onto the pyridine ring is a critical step. Traditional chlorination can be hazardous, but flow chemistry offers a safer alternative by generating and using reactive reagents like chlorine gas in situ. A study by the group of Oliver Kappe demonstrated a method for in-situ chlorine generation from hydrochloric acid (HCl) and sodium hypochlorite (NaOCl) within a continuous flow system. vapourtec.com This stream of dissolved chlorine in an organic solvent can then be used for subsequent reactions, such as the chlorination of pyridine derivatives. vapourtec.com This approach minimizes operator exposure to toxic gas and allows for precise control of the reaction exotherm. vapourtec.com
N-Oxidation: The formation of pyridine N-oxides is a common strategy to modify the reactivity of the pyridine ring, facilitating subsequent substitutions. A highly efficient continuous flow process for the N-oxidation of various pyridine derivatives has been developed using a packed-bed microreactor. organic-chemistry.org This system utilizes titanium silicalite (TS-1) as a catalyst with hydrogen peroxide as the oxidant. The process is noted for being safer and greener than batch methods, achieving high yields and demonstrating remarkable stability, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.org Such a step could be crucial in a synthetic route towards this compound.
Side-Chain Functionalization: The synthesis of derivatives of 2-chloro-5-(chloromethyl)pyridine has been explored using continuous flow reactors. asianpubs.org This demonstrates that reactions involving the chloromethyl group on a pyridine ring, a key structural feature related to the target molecule's methoxymethyl group, are amenable to flow chemistry. These processes can be rapid and efficient, allowing for the synthesis of various bioactive derivatives. asianpubs.orgresearchgate.net
The table below summarizes findings from research on continuous flow reactions that are pertinent to the potential synthesis of this compound.
Table 1: Research Findings on Continuous Flow Synthesis of Pyridine Derivatives
| Reaction Type | Substrate Example | Reagents & Conditions | Reactor Type | Residence Time | Yield/Conversion | Reference |
| In-situ Chlorine Generation | HCl + NaOCl | Aqueous solutions mixed with an organic solvent stream. | Static mixer followed by a membrane separator. | N/A | Quantitative generation | vapourtec.com |
| Photochemical Chlorination | Toluene Derivatives | In-situ generated Cl₂, UV irradiation (365 nm). | Vapourtec UV-150 Photochemical Reactor. | 10 - 15 mins | 80 - 99% | vapourtec.com |
| N-Oxidation | Pyridine Derivatives | H₂O₂ in methanol, TS-1 catalyst, 80 °C. | Packed-bed microreactor. | ~6 mins | Up to 99% | organic-chemistry.org |
| Hydrazone Formation | 2-chloro-5-(chloromethyl)pyridine | Reacted with hydrazine, then various aromatic aldehydes. | Flow reactor module. | Not Specified | Good | asianpubs.orgresearchgate.net |
By integrating these established flow chemistry modules—such as in-situ reagent generation, packed-bed catalysis, and photochemical activation—a robust, multi-step continuous synthesis for this compound could be designed. Such a process would leverage the inherent safety and efficiency benefits of flow chemistry, representing a significant advancement over traditional batch manufacturing methods.
Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Methoxy 4 Methoxymethyl Pyridine
Reactions at the Pyridine (B92270) Core
The reactivity of the heterocyclic core is characterized by its susceptibility to nucleophilic attack, its general resistance to electrophilic substitution, and the ability of the nitrogen atom to undergo oxidation.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when a good leaving group, such as a halogen, is present. wikipedia.org The pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, especially when the attack occurs at the C2 (ortho) or C4 (para) positions. wikipedia.orglumenlearning.com
While specific SNAr data for 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine is not extensively documented in readily available literature, studies on related chloropyridines show that a variety of nucleophiles can displace the chloride. Reactions with amines on chloropyridines containing additional electron-withdrawing groups proceed with reactivities similar to highly activated pyrimidines. nih.gov
A potential strategy to enhance the reactivity of the chloro group towards nucleophilic displacement is through N-oxidation of the pyridine ring. The resulting N-oxide is more electron-deficient, which significantly activates the ring for nucleophilic attack. Theoretical and experimental studies on other chloropyridines have confirmed that pyridine N-oxidation can effectively lower the energy barrier for the subsequent nucleophilic dechlorination process. acs.orgnih.gov
| Nucleophile | Potential Product | Reaction Conditions (Illustrative) | Reference/Rationale |
|---|---|---|---|
| Ammonia / Amines (e.g., RNH₂) | 3-Amino-2-methoxy-4-(methoxymethyl)pyridine derivatives | High temperature, pressure, sometimes with a catalyst. | Amination of less reactive heteroaryl chlorides often requires forcing conditions. nih.gov |
| Alkoxides (e.g., NaOMe) | 2,3-Dimethoxy-4-(methoxymethyl)pyridine | Heated in corresponding alcohol (e.g., Methanol). | Common SNAr reaction on halo-aromatics. |
| Hydroxide (e.g., NaOH) | 2-Methoxy-4-(methoxymethyl)pyridin-3-ol | Aqueous base, elevated temperatures. | Hydrolysis of aryl halides is a known, though often difficult, transformation. |
Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org Reactions, when they do occur, typically require harsh conditions and proceed at the C3 and C5 positions, as attack at these sites avoids placing a positive charge on the adjacent nitrogen in the resonance structures of the cationic intermediate (sigma complex). quimicaorganica.orgquora.com
In this compound, the ring is polysubstituted, and the directing effects of these groups must be considered.
2-Methoxy Group : This is a strongly activating, ortho-, para-directing group. It will direct incoming electrophiles primarily to the C3 and C5 positions.
4-Methoxymethyl Group : This group is weakly activating and ortho-, para-directing. It would direct towards the C3 and C5 positions.
3-Chloro Group : This is a deactivating, ortho-, para-directing group.
Considering the combined effects, the electron-donating methoxy (B1213986) and methoxymethyl groups activate the ring, making it more susceptible to EAS than pyridine itself. The directing effects of the powerful 2-methoxy group and the 4-methoxymethyl group are synergistic, strongly favoring substitution at the C5 position. The C3 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position.
An alternative approach to facilitate EAS is the initial N-oxidation of the pyridine. The resulting pyridine-N-oxide is more reactive towards electrophiles. wikipedia.orgwikipedia.org The N-oxide functional group acts as an ortho-, para-director, promoting substitution at the C2 and C4 positions. wikipedia.org Given the existing substitution pattern, EAS on the N-oxide of the title compound would be complex and sterically hindered.
| Reaction | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-Chloro-2-methoxy-4-(methoxymethyl)-5-nitropyridine | Directing effects of the 2-methoxy and 4-methoxymethyl groups favor substitution at the C5 position. brainly.com |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-3-chloro-2-methoxy-4-(methoxymethyl)pyridine | Halogenation is a typical EAS reaction; regioselectivity is determined by substituent directing effects. |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | Sulfonation of 2-methoxypyridine (B126380) is known to occur, with regiochemistry controlled by the activating group. brainly.com |
| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Generally not feasible. | The Lewis acid catalyst complexes with the pyridine nitrogen, further deactivating the ring. quimicaorganica.org |
Oxidation Reactions (e.g., N-oxidation)
The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, leading to the formation of a pyridine-N-oxide. This is a common and synthetically useful transformation for pyridine derivatives. wikipedia.org The reaction is typically carried out using peroxy acids, such as peracetic acid (often generated in situ from acetic acid and hydrogen peroxide) or meta-chloroperoxybenzoic acid (m-CPBA). dcu.iegoogle.com
The N-oxidation of 2-chloropyridine (B119429) is a well-established industrial process, indicating that the chloro-substituent is stable to these oxidative conditions. google.com The presence of the methoxy and methoxymethyl groups on the ring in this compound is not expected to inhibit the N-oxidation reaction, although side reactions involving oxidation of other substituents can sometimes occur under harsh conditions. dcu.ie The product, this compound-N-oxide, would have altered chemical reactivity, particularly an increased susceptibility to nucleophilic substitution and modified regioselectivity in electrophilic substitutions.
Reactivity of Peripheral Functional Groups
The methoxymethyl and methoxy groups attached to the pyridine core also possess their own characteristic reactivities, allowing for selective transformations that leave the aromatic ring intact.
Transformations Involving the Methoxymethyl Group (e.g., deprotection, oxidation, reduction)
The 4-(methoxymethyl) group, -CH₂OCH₃, is structurally similar to a benzyl (B1604629) ether. The C-O bonds within this group can be cleaved under specific conditions. This transformation is analogous to the deprotection of a methoxymethyl (MOM) or a related p-methoxybenzyl (PMB) ether, although in this case, the group is not protecting a heteroatom. acs.org
Ether Cleavage (Deprotection) : Cleavage of the C-O bond can lead to the formation of (3-chloro-2-methoxypyridin-4-yl)methanol. This can be achieved using various methods developed for ether cleavage, such as treatment with strong acids or Lewis acids (e.g., BBr₃). Reductive cleavage methods may also be applicable.
Oxidation : If the methoxymethyl group is successfully converted to the corresponding alcohol, (3-chloro-2-methoxypyridin-4-yl)methanol, the primary alcohol functionality can be oxidized. Mild oxidizing agents (e.g., PCC, DMP) would yield the aldehyde, 3-chloro-2-methoxyisonicotinaldehyde, while stronger oxidizing agents (e.g., KMnO₄, Jones reagent) could produce the carboxylic acid, 3-chloro-2-methoxyisonicotinic acid.
Reduction : The C-O bond of the methoxymethyl group might be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions, potentially leading to the formation of 3-chloro-2-methoxy-4-methylpyridine.
Modification or Cleavage of the Methoxy Group
The 2-methoxy group is an aryl methyl ether and can undergo O-demethylation to yield the corresponding pyridin-2-one, which exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. Cleavage of aryl methyl ethers typically requires harsh reagents such as strong protic acids (e.g., HBr), Lewis acids (e.g., BBr₃), or strong nucleophiles. wikipedia.org
Recent research has highlighted more selective methods for this transformation. A notable study demonstrated the chemoselective demethylation of methoxypyridines in the presence of anisoles (methoxybenzenes) using L-selectride. thieme-connect.com This method was shown to be effective for methoxypyridines substituted at the 2-, 3-, or 4-positions and was compatible with a chloro-substituent. thieme-connect.comthieme-connect.com This suggests a viable pathway for the selective conversion of this compound to 3-chloro-4-(methoxymethyl)pyridin-2(1H)-one.
| Reagent | Product | Conditions (Illustrative) | Reference |
|---|---|---|---|
| L-selectride | 3-Chloro-4-(methoxymethyl)pyridin-2(1H)-one | THF, reflux | thieme-connect.comthieme-connect.com |
| Boron tribromide (BBr₃) | 3-Chloro-4-(methoxymethyl)pyridin-2(1H)-one | DCM, low temperature | Standard reagent for aryl ether cleavage. wikipedia.org |
| Hydrobromic acid (HBr) | 3-Chloro-4-(methoxymethyl)pyridin-2(1H)-one | Aqueous HBr, heat | Classic method for demethylation. |
In-depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature and patent databases reveals a significant gap in the detailed chemical understanding of the compound this compound. Despite its availability from various chemical suppliers and its potential role as a synthetic intermediate, specific studies elucidating its chemical reactivity, transformation pathways, and reaction mechanisms are not publicly accessible. Consequently, a thorough and scientifically accurate article on its mechanistic investigations, kinetic studies, and selectivity, as outlined, cannot be compiled at this time.
The pursuit of information on the mechanistic pathways of reactions involving this compound did not yield any specific studies. For a compound with its substitution pattern—a halogen, an electron-donating methoxy group, and a methoxymethyl side chain—several reaction types could be anticipated. These include nucleophilic aromatic substitution of the chloride, electrophilic substitution on the pyridine ring, and reactions involving the ether functionalities. However, without experimental or computational studies, any discussion of reaction intermediates, transition states, or the energetic profiles of such transformations would be purely speculative.
Similarly, a search for kinetic data on the key transformations of this compound proved fruitless. Kinetic studies are fundamental to understanding reaction rates, determining rate laws, and elucidating reaction mechanisms. The absence of such data for this specific compound means that information regarding rate constants, reaction orders, and the influence of reaction conditions on the speed of its transformations is not available.
Furthermore, investigations into the regioselectivity and stereoselectivity of reactions involving this compound have not been reported in the reviewed literature. The interplay of the electronic effects of the chloro and methoxy substituents, along with the steric influence of the methoxymethyl group, would be expected to govern the regiochemical outcome of reactions, particularly nucleophilic substitutions. For instance, nucleophilic attack could potentially occur at the C2 or C6 positions, and the directing effects of the existing substituents would be crucial in determining the product distribution. stackexchange.com General principles of nucleophilic aromatic substitution on pyridine rings suggest that the 2- and 4-positions are activated for attack. stackexchange.com However, without specific studies on this molecule, it is impossible to definitively predict the regiochemical preferences. Stereoselectivity would become a factor in reactions that introduce a new chiral center, but no such transformations have been documented for this compound.
While general knowledge of pyridine chemistry can offer a basic framework for predicting potential reactivity, the specific and detailed mechanistic, kinetic, and selectivity data required for a thorough scientific article on this compound are conspicuously absent from the current body of scientific literature. Further research and publication in this specific area are needed to enable a comprehensive discussion of its chemical behavior.
Despite a comprehensive search for the chemical compound "this compound," no specific information regarding its applications in advanced organic synthesis as a precursor for natural products, an intermediate in agrochemicals, or a component in veterinary pharmaceuticals could be located in the available scientific literature and patent databases.
The search for the compound's role in the synthesis of complex alkaloids, natural product analogs, fungicide precursors, herbicide and insecticide intermediates, and veterinary pharmaceuticals did not yield any relevant results. The provided outline requires detailed, scientifically accurate information for each specified section and subsection, which cannot be fulfilled without available data on this particular compound.
It is possible that "this compound" is a novel or highly specialized compound with applications not yet disclosed in public-facing research or that it is referred to by a different nomenclature in existing literature. Without any verifiable information linking this specific chemical to the outlined applications, it is not possible to generate the requested scientific article while adhering to the principles of accuracy and factual reporting.
Therefore, the article focusing solely on the chemical compound “this compound” and its specified applications in advanced organic synthesis cannot be generated at this time due to a lack of available information.
Applications in Advanced Organic Synthesis
Component in Veterinary Pharmaceutical Synthesis
Integration into Synthetic Routes for Animal Health Compounds
There is no publicly available research or documentation detailing the use of 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine as an intermediate or building block specifically for the synthesis of animal health compounds or veterinary pharmaceuticals. While substituted pyridines are a common scaffold in medicinal chemistry, the role of this specific isomer in veterinary drug development has not been described in the accessible literature.
Role in Materials Science and Coordination Chemistry
Application in Ligand Design for Catalysis
No studies have been found that investigate or report the use of this compound in ligand design for catalysis. The potential for the pyridine (B92270) nitrogen and methoxy (B1213986) oxygen atoms to act as coordination sites for metal centers exists in theory, but its practical application, synthesis of corresponding metal complexes, or evaluation in catalytic processes has not been documented in scientific publications.
Potential in Polymer or Advanced Material Precursor Synthesis
The potential of this compound as a monomer or precursor for the synthesis of polymers or advanced materials is not described in the current scientific literature. There are no reports on its polymerization or incorporation into material structures.
Advanced Characterization Methodologies for Reaction Monitoring and Product Confirmation
Multinuclear and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms within the 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine molecule.
²D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful for mapping out the intricate network of covalent bonds and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily identifying adjacent protons. For the pyridine (B92270) ring, COSY would show correlations between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular skeleton, for instance, by showing correlations from the methoxymethyl protons to the C4 of the pyridine ring, and from the methoxy (B1213986) protons to the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this compound, NOESY could show correlations between the protons of the methoxy group and the proton at C3 (if present), or between the methoxymethyl protons and the proton at C5, providing conformational information.
Heteronuclear NMR (e.g., ¹³C, ¹⁵N)
One-dimensional ¹³C NMR provides a spectrum of all unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. For this compound, distinct signals would be expected for the two methoxy carbons, the methoxymethyl carbon, and the carbons of the pyridine ring. ¹⁵N NMR, though less common due to lower sensitivity, could provide information about the electronic environment of the nitrogen atom in the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~160-165 |
| C3 | ~115-120 |
| C4 | ~145-150 |
| C5 | ~110-115 |
| C6 | ~140-145 |
| 2-OCH₃ | ~55-60 |
| 4-CH₂OCH₃ | ~70-75 |
| 4-CH₂OCH₃ | ~58-63 |
This table is based on typical chemical shifts for similar structures and is for illustrative purposes only. Actual experimental values are not available.
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for C-H stretching and bending (aromatic and aliphatic), C-O stretching (methoxy and ether), C-N stretching of the pyridine ring, and the C-Cl stretching vibration.
Table 3: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=C, C=N (Pyridine ring) | Stretching | 1400-1600 |
| C-O (Methoxy, Ether) | Stretching | 1000-1300 |
| C-Cl | Stretching | 600-800 |
This table presents typical ranges for the indicated functional groups and does not represent experimental data for the specific compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Changes
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Substituted pyridines typically exhibit π-π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of the substituents on the pyridine ring. Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While not all molecules fluoresce, this technique can provide further insights into the electronic structure and excited state properties if the compound is emissive. For this compound, the UV-Vis spectrum would be expected to show characteristic absorptions for a substituted pyridine system.
Due to the absence of specific experimental data in the public domain for this compound, this article serves as a methodological guide to the advanced characterization techniques that would be necessary for its complete structural and electronic analysis. The provided tables are illustrative and based on general principles of spectroscopy and spectrometry for similar organic compounds.
Theoretical and Computational Investigations
Reaction Mechanism Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
To understand the kinetics and feasibility of a reaction involving 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine, computational chemists would locate the transition state (TS) structure for a given reaction pathway. The TS is a first-order saddle point on the potential energy surface. Various algorithms are available to optimize the geometry of the TS. Vibrational frequency analysis of the TS structure reveals a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the TS down to the reactants and products, confirming that the identified TS correctly connects the desired species.
By calculating the energies of the reactants, transition states, intermediates, and products, a detailed potential energy surface for a reaction can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Computational studies can compare the energy barriers of different possible reaction pathways, thereby predicting the most likely mechanism and the expected product distribution. For example, in functionalization reactions of the pyridine (B92270) ring, theoretical calculations can predict the regioselectivity (i.e., at which position on the ring the reaction is most likely to occur) by comparing the activation energies for attack at different sites. researchgate.netacs.org
Computational Design of Novel Derivatives
Computational chemistry plays a crucial role in the rational design of novel molecules with desired properties. Starting from the core structure of this compound, new derivatives can be designed in silico by systematically modifying the substituent groups. For example, the chloro, methoxy (B1213986), or methoxymethyl groups could be replaced by other functional groups to tune the molecule's electronic, steric, and pharmacokinetic properties. nih.govmdpi.com
By performing high-throughput computational screening, libraries of virtual compounds can be evaluated for specific applications, such as their potential as pharmaceutical agents or functional materials. nih.gov Properties like binding affinity to a biological target (through molecular docking simulations) or electronic properties relevant to materials science can be predicted. This computational pre-screening significantly reduces the time and cost associated with experimental synthesis and testing by prioritizing the most promising candidates for further investigation. nih.govmdpi.com
In Silico Screening for Optimized Synthetic Precursors
The efficient synthesis of a target molecule is a primary concern in chemistry. In silico screening methods can be hypothetically employed to identify and optimize the selection of synthetic precursors for this compound, thereby streamlining the synthetic process and potentially improving yields.
One computational approach involves the retrosynthetic analysis of the target molecule to identify key bond disconnections and potential starting materials. Computational tools can then be used to evaluate the feasibility of these synthetic routes. For instance, the reactivity of various potential precursors can be assessed using quantum chemical calculations. By calculating activation energies for different reaction pathways, chemists can predict which precursors are most likely to lead to the desired product under specific reaction conditions.
Furthermore, large chemical databases can be screened in silico to identify commercially available or easily synthesizable precursors that possess the required structural motifs. This screening can be guided by computational models that predict the reactivity and compatibility of different functional groups. For the synthesis of this compound, an in silico approach could involve screening for pyridine derivatives that already contain some of the desired substituents, followed by computational evaluation of the subsequent chemical transformations needed to install the remaining groups.
Table 1: Hypothetical In Silico Screening Parameters for Precursor Selection
| Parameter | Computational Method | Rationale for this compound Synthesis |
| Precursor Reactivity | Density Functional Theory (DFT) | Calculation of activation energies for chlorination, methoxylation, or methoxymethylation reactions on various pyridine scaffolds to identify the most favorable reaction sequence. |
| Regioselectivity | Frontier Molecular Orbital (FMO) Analysis | Prediction of the most likely sites for electrophilic or nucleophilic attack on potential precursors to ensure the desired substitution pattern. |
| Precursor Availability | Database Searching (e.g., PubChem, ZINC) | Identification of commercially available substituted pyridines that can be converted to the target molecule in a minimal number of steps. |
| Byproduct Formation | Reaction Pathway Modeling | Prediction of potential side reactions and byproduct formation to select precursors and reaction conditions that maximize the yield of the target compound. |
While specific studies on this molecule are lacking, the in silico design and synthesis of other pyridine derivatives have been reported, demonstrating the potential of these methods in modern synthetic chemistry. ekb.egnih.govnih.gov
Prediction of Chemical Reactivity and Selectivity Profiles
The chemical reactivity and selectivity of this compound are dictated by the electronic effects of its substituents on the pyridine ring. Computational methods such as Density Functional Theory (DFT) are invaluable for predicting these properties. Key descriptors of reactivity include the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
The Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the electron-donating methoxy and methoxymethyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine. Conversely, the electron-withdrawing chloro group will lower the energy of the LUMO, making it more susceptible to nucleophilic attack. DFT calculations on similar substituted pyridines have shown that substituents significantly influence the HOMO and LUMO energies. researchgate.netresearchgate.netacs.org
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule and is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. nih.govrsc.org Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor) are prone to nucleophilic attack.
In the case of this compound, the nitrogen atom of the pyridine ring is expected to be a region of high electron density (negative MEP), making it a primary site for protonation and electrophilic attack. The substituents will modulate the MEP of the entire molecule. The methoxy and methoxymethyl groups will increase the negative potential around the ring, while the chloro group will create a region of more positive potential in its vicinity. Computational studies on substituted pyridines have demonstrated a strong correlation between MEP values and reactivity. researchgate.netresearchgate.net
Table 2: Predicted Effects of Substituents on the Reactivity of the Pyridine Ring
| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity |
| 3-Chloro | 3 | Inductive: Electron-withdrawing; Mesomeric: Electron-donating (weak) | Deactivates the ring towards electrophilic substitution, particularly at adjacent positions. Creates a potential site for nucleophilic attack. |
| 2-Methoxy | 2 | Inductive: Electron-withdrawing; Mesomeric: Electron-donating (strong) | Activates the ring towards electrophilic substitution, directing to the ortho and para positions. Increases the electron density on the nitrogen atom. |
| 4-(Methoxymethyl) | 4 | Inductive: Electron-withdrawing (weak); Hyperconjugation: Electron-donating (weak) | Weakly influences the overall ring reactivity, with its effect being a combination of weak inductive withdrawal and hyperconjugation. |
Q & A
Q. What are the optimized synthetic routes for 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
Chlorination : React 2-methoxy-4-(methoxymethyl)pyridine with POCl₃ or SOCl₂ under reflux (60–80°C) to introduce the chloro group .
Methoxymethylation : Use methoxymethyl chloride (MOM-Cl) with a base (e.g., NaH or K₂CO₃) in anhydrous DMF at 0–25°C to protect hydroxyl intermediates .
- Critical Parameters :
- Temperature : Higher temperatures (>100°C) may lead to decomposition.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling efficiency .
- Yield Optimization :
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃ | Toluene | 75–85 |
| Methoxymethylation | MOM-Cl | DMF | 60–70 |
Q. How can spectroscopic techniques (NMR, IR) resolve the structural configuration of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include:
- δ 3.3–3.5 ppm (singlet, methoxy groups).
- δ 4.3–4.5 ppm (multiplet, methoxymethyl CH₂).
- δ 8.2–8.5 ppm (pyridine ring protons) .
- ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and methoxymethyl (δ 70–75 ppm) carbons.
- IR : Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 750 cm⁻¹ (C-Cl) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substitution reactions at the 3-chloro position?
- Methodological Answer : The chloro group at position 3 is activated for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the pyridine ring and adjacent methoxy groups.
- Key Factors :
- Electrophilicity : Enhanced by the electron-withdrawing methoxy group at position 2 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving SNAr efficiency .
- Example : Reaction with NaN₃ in DMF at 80°C replaces Cl with an azide group (yield: 85%) .
Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity or reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., LUMO localization at the chloro group for nucleophilic attack) .
- Molecular Docking : Simulate interactions with biological targets (e.g., CYP enzymes). For instance, pyridine derivatives show inhibitory activity against CYP1B1 via π-π stacking and hydrogen bonding .
- Case Study : Docking of this compound into CYP1B1’s active site revealed a binding affinity of –8.2 kcal/mol, comparable to α-naphthoflavone (–7.5 kcal/mol) .
Q. What strategies address contradictions in reported reaction yields or product distributions?
- Methodological Answer :
- Reproducibility Checks : Verify inert atmosphere (N₂/Ar) and moisture control, as trace water can hydrolyze intermediates .
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., dechlorinated byproducts from over-reduction).
- Case Example : A 20% yield discrepancy in methoxymethylation was traced to incomplete removal of HCl gas; adding a scavenger (e.g., Et₃N) increased yield to 65% .
Q. How can advanced chromatography (HPLC, GC-MS) resolve isomeric impurities in the final product?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time for the target compound: 12.3 min; isomeric impurity: 14.1 min .
- GC-MS : Detect volatile byproducts (e.g., methyl chloride) using a DB-5MS column (30 m × 0.25 mm).
- Optimized Parameters :
| Technique | Column | Mobile Phase/Program |
|---|---|---|
| HPLC | C18 | 30–70% ACN in 20 min |
| GC-MS | DB-5MS | 50°C (2 min) → 10°C/min → 250°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
